N-Methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine dihydrochloride
Overview
Description
The compound “n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring structure is non-planar, which allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions, including functionalization reactions . The exact reactions would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of other functional groups, the stereochemistry of the molecule, and the overall molecular weight would all play a role .Scientific Research Applications
Thermodynamic and Thermophysical Properties
The compound n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride belongs to a class of organic nitrogen compounds whose thermodynamic and thermophysical properties have been the subject of scientific research. A study by Das et al. (1993) provided comprehensive data on the properties of related compounds, including butanamine and pyrrolidine derivatives. The research offers valuable information such as boiling, freezing, and triple point temperatures, critical constants, vapor pressure, and enthalpy of vaporization, essential for understanding the behavior of these compounds in various conditions (Das et al., 1993).
Crystal Structure and Antifungal Activity
Compounds structurally related to n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride have been explored for their potential antifungal properties. Xue Si (2009) synthesized a novel compound with a pyridine structure and analyzed its crystal structure, demonstrating significant antifungal activity against several pathogens. This suggests potential applications in combating fungal diseases (Xue Si, 2009).
Radiolytic Products Identification
The study of radiolytic products of nitrogen compounds, including derivatives of pyrrolidine, reveals significant insights into the chemical changes these compounds undergo upon radiation exposure. Ahn et al. (2004) identified major radiolytic components in N-nitrosopyrrolidine, providing a deeper understanding of the chemical behavior and stability of these compounds under gamma irradiation (Ahn et al., 2004).
Molecular Modeling in Antiarrhythmic Agents
The structural and molecular modeling of compounds related to n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride, particularly in the context of antiarrhythmic agents, has been a subject of research. Sui and Codding (1995) analyzed the crystal structures of three class I antiarrhythmic agents, highlighting the importance of the pyrrolidine ring's orientation and the intermolecular hydrogen bonding in determining the compounds' efficacy (Sui & Codding, 1995).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)9-10-6-5-7-11-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIMYABEGFIURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.